3-Methoxy-1,2-thiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

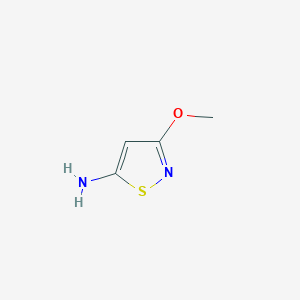

3-Methoxy-1,2-thiazol-5-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The methoxy group is attached to the third carbon atom, and the amino group is attached to the fifth carbon atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxy-1,2-thiazole with ammonia or an amine under suitable conditions. Another method involves the cyclization of appropriate precursors such as 3-methoxy-2-aminothiocarbonyl compounds.

-

Method 1: Reaction with Ammonia or Amine

Reactants: 3-Methoxy-1,2-thiazole, Ammonia or Amine

Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (e.g., 80-100°C) for several hours.

Reaction: [ \text{3-Methoxy-1,2-thiazole} + \text{Ammonia} \rightarrow \text{this compound} ]

-

Method 2: Cyclization of 3-Methoxy-2-aminothiocarbonyl Compounds

Reactants: 3-Methoxy-2-aminothiocarbonyl compound

Conditions: The cyclization reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Reaction: [ \text{3-Methoxy-2-aminothiocarbonyl compound} \rightarrow \text{

Biologische Aktivität

3-Methoxy-1,2-thiazol-5-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The methoxy group at the 3-position enhances its solubility and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | 16 μg/mL |

| Escherichia coli | 16 μg/mL | 32 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL | 64 μg/mL |

These results indicate that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver cancer) | 20–30 | Induction of apoptosis |

| HT-29 (Colon cancer) | 15–25 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast cancer) | 25–35 | Inhibition of angiogenesis |

The compound's mechanism of action includes inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The MTT assay revealed varying levels of cytotoxicity across different cell lines:

| Cell Line | Cytotoxicity (MTT Assay) |

|---|---|

| Normal Human Fibroblasts | Low toxicity |

| HepG2 | Moderate toxicity |

| HT-29 | High toxicity |

These findings suggest that while the compound exhibits significant anticancer activity, it also poses a risk of cytotoxicity to normal cells, necessitating further investigation into its therapeutic window .

Case Studies and Research Findings

Several case studies have illustrated the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin against resistant bacterial strains .

- Anticancer Properties : Research indicated that compounds with similar structures showed selective activity against glioblastoma and melanoma cells while sparing normal cells .

- Mechanistic Insights : Molecular docking studies have suggested that thiazole derivatives interact with specific targets involved in cell proliferation and survival pathways, enhancing their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

3-methoxy-1,2-thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZGCRHBQRDUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.